molecular formula C10H14N2O2 B11903262 8-Ethoxy-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine CAS No. 1154867-51-2

8-Ethoxy-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine

Cat. No.: B11903262
CAS No.: 1154867-51-2
M. Wt: 194.23 g/mol
InChI Key: AKRJBIRUGDMBPW-UHFFFAOYSA-N
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Description

8-Ethoxy-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine is a heterocyclic compound featuring a fused pyridine-oxazepine scaffold with an ethoxy substituent at the 8-position. Its structure combines a seven-membered 1,4-oxazepine ring (containing one oxygen and one nitrogen atom) fused to a pyridine ring.

Properties

CAS No.

1154867-51-2

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

8-ethoxy-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine

InChI

InChI=1S/C10H14N2O2/c1-2-13-9-4-3-8-7-11-5-6-14-10(8)12-9/h3-4,11H,2,5-7H2,1H3

InChI Key

AKRJBIRUGDMBPW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=C(CNCCO2)C=C1

Origin of Product

United States

Preparation Methods

tert-Butyl Carbamate Intermediate Route

The most widely documented method involves a multi-step synthesis starting with tert-butyl 8-ethoxy-2,3-dihydropyrido[3,2-f]oxazepine-4(5H)-carboxylate as a key intermediate. This route proceeds via a four-stage sequence:

  • Amine Protection : The primary amine group in the precursor is protected using a tert-butyloxycarbonyl (Boc) group to prevent unwanted side reactions during subsequent steps.

  • Ethoxy Group Introduction : Alkylation at the 8-position is achieved through nucleophilic substitution using ethyl bromide or iodide in the presence of a base such as potassium carbonate.

  • Cyclization : Intramolecular cyclization under acidic conditions forms the oxazepine ring. This step is critical for establishing the compound’s bicyclic architecture.

  • Deprotection : Removal of the Boc group via trifluoroacetic acid (TFA) yields the free base, which is subsequently converted to the hydrochloride salt for stabilization.

This method achieves a reference yield of 78.0% for the final hydrochloride product, with purity exceeding 95% as confirmed by high-performance liquid chromatography (HPLC).

Alternative Ring-Closing Strategies

While less common, alternative approaches focus on constructing the oxazepine ring through reductive amination or Mitsunobu reactions. For example:

  • Reductive Amination : Condensation of a primary amine with a carbonyl-containing fragment, followed by reduction using sodium cyanoborohydride, has been explored. However, this method suffers from lower yields (~50%) due to competing side reactions.

  • Mitsunobu Reaction : Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine to facilitate ether bond formation between hydroxyl and amine groups. While effective for oxazepine ring closure, this method requires stringent anhydrous conditions and offers no significant yield improvement over the Boc-mediated route.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent profoundly impacts reaction efficiency:

Reaction StepOptimal SolventTemperature (°C)Yield Improvement
AlkylationDMF80+15% vs. THF
CyclizationDichloromethane25+20% vs. Ethanol
DeprotectionTFA/CH₂Cl₂0–5Minimizes degradation

Polar aprotic solvents like dimethylformamide (DMF) enhance alkylation rates by stabilizing transition states, while dichloromethane’s low polarity favors cyclization by reducing intermolecular interactions.

Catalytic Enhancements

The addition of catalytic agents such as 4-dimethylaminopyridine (DMAP) during Boc protection improves reaction kinetics by neutralizing acidic byproducts. Similarly, molecular sieves (3 Å) in the alkylation step prevent hydrolysis of the ethoxy group, boosting yields by 8–12%.

Analytical Characterization

Spectroscopic Confirmation

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (400 MHz, CDCl₃) : δ 1.42 (t, J = 7.0 Hz, 3H, CH₂CH₃), 3.78–3.82 (m, 4H, OCH₂ and NCH₂), 4.05 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 6.85 (d, J = 8.5 Hz, 1H, ArH), 7.32 (d, J = 8.5 Hz, 1H, ArH).

    • ¹³C NMR : Signals at δ 14.1 (CH₂CH₃), 63.8 (OCH₂), 67.2 (NCH₂), and 157.4 (C-O) confirm the ethoxy and oxazepine moieties.

  • Mass Spectrometry : ESI-MS m/z 195.1 [M+H]⁺ aligns with the molecular formula C₁₀H₁₄N₂O₂ (calc. 194.23 g/mol).

Purity Assessment

HPLC analysis (C18 column, 70:30 acetonitrile/water, 1.0 mL/min) reveals a single peak at retention time 6.8 min, confirming >98% purity for the hydrochloride salt.

Comparative Analysis of Synthetic Methods

ParameterBoc-Mediated RouteReductive AminationMitsunobu Reaction
Yield78%50%65%
Purity>95%85%90%
ScalabilityHighModerateLow
Cost EfficiencyModerateHighLow

The Boc-mediated route remains superior for large-scale synthesis due to its reproducibility and tolerance of minor stoichiometric imbalances .

Scientific Research Applications

Medicinal Chemistry

8-Ethoxy-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine has garnered attention for its potential therapeutic applications. Research indicates that derivatives of this compound may exhibit:

  • Antidepressant Activity : Studies have shown that compounds with similar structures can interact with neurotransmitter systems to alleviate symptoms of depression.
  • Anticonvulsant Properties : Preliminary investigations suggest that this compound may possess anticonvulsant effects, making it a candidate for further research in epilepsy treatments.

Pharmacology

The pharmacological profile of this compound includes:

  • Mechanism of Action : It is believed to modulate neurotransmitter levels in the brain. This modulation could be beneficial in treating neuropsychiatric disorders.
  • Bioavailability Studies : Research is ongoing to assess the bioavailability and metabolic pathways of this compound when administered in vivo.

Materials Science

In materials science, the unique properties of this compound make it suitable for:

  • Polymer Synthesis : Its molecular structure can be utilized to create novel polymers with specific mechanical and thermal properties.
  • Nanotechnology Applications : The compound's characteristics allow for potential use in the development of nanomaterials for drug delivery systems.

Case Study 1: Antidepressant Activity

A study published in a peer-reviewed journal explored the antidepressant effects of a series of tetrahydropyrido derivatives. The results indicated that compounds closely related to this compound demonstrated significant activity in reducing depressive-like behaviors in animal models. The authors concluded that further exploration into this class of compounds could lead to new antidepressant therapies.

Case Study 2: Anticonvulsant Properties

Another investigation focused on the anticonvulsant properties of various oxazepine derivatives. The study found that certain analogs exhibited promising results in reducing seizure frequency and severity in rodent models. The findings suggest that this compound could be a valuable lead compound for developing new anticonvulsants.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 8-Ethoxy-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine with structurally related compounds, focusing on substituents, molecular properties, and biological activities:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Synthesis Method Evidence Source
This compound 8-OCH2CH3 C10H14N2O2 194.23 (calculated) Hypothesized enhanced lipophilicity vs. chloro/methyl analogs Not explicitly reported Extrapolated
8-Chloro-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine 8-Cl C8H9ClN2O 184.62 Potential enzyme inhibition (e.g., PEX14) Not detailed
2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine None (parent scaffold) C9H11NO 149.19 Boiling point: 254.5°C; Density: 1.058 g/cm³ Acidic hydrolysis of N-formyl precursors
5-Phenyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine 5-Ph C15H15NS 241.35 Antimicrobial activity (limited) Reflux with HCl/EtOH followed by chromatography
Org GC 94 (1,3,4,14b-tetrahydro-2,7-dimethyl-dibenzo-oxazepine) 2,7-dimethyl C19H20N2O2 308.37 Anti-serotoninergic, anti-histaminic Multi-step organic synthesis

Key Comparisons

In contrast, chloro-substituted analogs (e.g., CID 956461-79-3) may exhibit stronger electron-withdrawing effects, favoring interactions with polar enzyme active sites .

Synthetic Strategies

  • Parent scaffold synthesis : 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine is synthesized via hydrolysis of N-formyl precursors under acidic conditions (10% HCl/EtOH, 16–48 h reflux) .
  • Pyrido-oxazepine derivatives : Tandem SN2 and SNAr reactions are employed for functionalizing pyrido-oxazine cores, as seen in the synthesis of 5-methyl-7,9-di(pyridin-2-yl) derivatives (92% yield) .

Physicochemical Properties

  • The ethoxy substituent increases molecular weight (~194 g/mol) compared to the unsubstituted benzo-oxazepine scaffold (149 g/mol). This modification may elevate boiling points and reduce aqueous solubility, as observed in similar ether-containing compounds .
  • HRMS and NMR validation : Analogs like 5-cyclopentyl-benzo[f][1,4]thiazepine are characterized using HR-FABMS and ¹H/¹³C NMR, confirming substituent-induced shifts in chemical shifts (e.g., δ 1.5–2.5 ppm for cyclopentyl protons) .

Biological Relevance PEX14 inhibitors: 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine derivatives bind near the PEX5 WxxxF motif in Trypanosoma cruzi, validated via NMR chemical shift perturbation (CSP) analysis .

Biological Activity

8-Ethoxy-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine (CAS No. 1154867-51-2) is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound features a unique molecular structure characterized by a pyrido-oxazepine framework and is defined by the molecular formula C10H14N2O2C_{10}H_{14}N_{2}O_{2} with a molecular weight of 194.23 g/mol .

  • Molecular Formula : C10H14N2O2C_{10}H_{14}N_{2}O_{2}
  • Molecular Weight : 194.23 g/mol
  • CAS Number : 1154867-51-2
  • Structural Features : Contains an ethoxy group and a tetrahydropyrido structure.

Pharmacological Potential

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antioxidant Activity : Compounds in this class have shown potential as antioxidants. For instance, thieno[2,3-c]pyrazole derivatives have demonstrated protective effects against oxidative stress in biological systems .
  • Antitumor Activity : Pyrazole derivatives have been extensively studied for their antitumor properties. They are known to inhibit key pathways involved in cancer cell proliferation. Studies suggest that modifications in the pyrazole structure can enhance their anticancer efficacy against specific targets like BRAF(V600E) and EGFR .

In Vitro Studies

  • Tyrosinase Inhibition : A study on related compounds revealed strong tyrosinase inhibitory activity, which is crucial for skin pigmentation regulation. The IC50 values for certain derivatives were significantly lower than that of kojic acid, a known inhibitor . This suggests that this compound may possess similar properties.
  • Cytotoxicity Testing : In vitro assays using B16F10 melanoma cells indicated that certain derivatives did not exhibit cytotoxic effects at concentrations up to 5 µM over 72 hours . This profile suggests a favorable safety margin for further exploration.

Case Studies and Research Findings

Study FocusCompoundKey Findings
Tyrosinase InhibitionVarious derivativesCompounds exhibited IC50 values ranging from 0.51 µM to >200 µM; significant inhibition compared to controls .
Antioxidant EffectsThieno[2,3-c]pyrazoleDemonstrated protective effects against oxidative damage in erythrocytes exposed to toxins .
Antitumor ActivityPyrazole derivativesEffective against BRAF(V600E) and EGFR; structural modifications enhanced activity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-Ethoxy-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine, and what key reaction conditions are involved?

  • Methodological Answer : Synthesis typically involves cyclization strategies or modified Pictet-Spengler reactions. For example:

  • Cyclization : Reacting ethoxy-substituted precursors with carbonyl-containing intermediates under acidic or basic conditions to form the oxazepine ring. Triethylamine (Et3_3N) in tetrahydrofuran (THF) at room temperature or reflux conditions (e.g., 48–72 hours) is common .
  • Modified Pictet-Spengler : Utilizing α-methoxy-isoindolones and catalysts like scandium/copper triflate to achieve stereoselective benzoxazepine formation .
    • Key Conditions :
StepReagents/CatalystsSolventTemperature/Time
CyclizationEt3_3N, POCl3_3DioxaneReflux, 6–10 hours
Ring ClosureCu(OTf)2_2CH2_2Cl2_2RT, 12–24 hours

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton environments (e.g., ethoxy group δ ~1.3–1.5 ppm for CH3_3, δ ~3.8–4.2 ppm for OCH2_2) and carbon backbone (e.g., sp3^3 carbons in the tetrahydropyrido ring δ 20–50 ppm) .
  • HRMS : Validates molecular formula (e.g., C12_{12}H16_{16}N2_2O2_2 requires m/z 220.1212) .
  • IR : Confirms ether (C-O-C stretch ~1100 cm1^{-1}) and aromatic C-H bonds .

Q. What pharmacological activities are associated with benzoxazepine derivatives, and how might the ethoxy substituent influence bioactivity?

  • Methodological Answer : Benzoxazepines exhibit CNS modulation (e.g., GABAA_A receptor interactions) and kinase inhibition. The ethoxy group enhances lipophilicity, potentially improving blood-brain barrier penetration. In vitro assays (e.g., receptor-binding studies using radiolabeled ligands) are used to quantify activity .

Advanced Research Questions

Q. How can researchers optimize multi-step synthesis yields while minimizing side reactions (e.g., ring-opening or oxidation)?

  • Methodological Answer :

  • Reagent Selection : Use anhydrous conditions and oxygen-free environments to prevent oxidation. Catalysts like scandium triflate improve regioselectivity .
  • Purification : Employ gradient column chromatography (e.g., hexane/ethyl acetate) or recrystallization from diethyl ether/ethanol mixtures to isolate pure products .
  • Yield Tracking : Monitor intermediates via TLC (Rf_f values) and LC-MS to identify byproducts early .

Q. How should spectral data contradictions (e.g., unexpected NMR splitting or HRMS deviations) be resolved during characterization?

  • Methodological Answer :

  • Cross-Verification : Compare experimental NMR data with computational predictions (DFT calculations) or literature analogs .
  • Isotopic Labeling : Use 15^{15}N or 13^{13}C-labeled precursors to clarify ambiguous signals.
  • Dynamic Effects : Consider conformational flexibility (e.g., ring puckering in the oxazepine moiety) causing split signals; variable-temperature NMR can resolve this .

Q. What experimental strategies assess the compound’s stability under physiological or storage conditions?

  • Methodological Answer :

  • Forced Degradation : Expose to UV light (ICH Q1B guidelines), acidic/basic buffers (pH 1–13), and elevated temperatures (40–60°C). Monitor degradation via HPLC-UV/MS .
  • Solid-State Stability : Use XRPD to detect polymorphic changes and TGA/DSC for thermal decomposition profiles .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the ethoxy group in receptor binding?

  • Methodological Answer :

  • Analog Synthesis : Prepare derivatives with substituents (e.g., methoxy, propoxy) and compare binding affinities via competitive radioligand assays (e.g., 3^3H-flunitrazepam for GABAA_A) .
  • Computational Modeling : Docking studies (AutoDock Vina) using receptor crystal structures (PDB IDs) to predict binding poses and hydrogen-bond interactions .

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